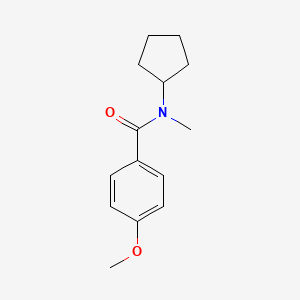![molecular formula C14H22N2O2S B7497225 N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497225.png)
N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine, also known as MMSPA, is a chemical compound that has been the subject of extensive scientific research in recent years. MMSPA is a piperidine derivative that has shown potential as a pharmacological tool in the study of various physiological and biochemical processes. In
科学研究应用
N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine has been used as a pharmacological tool in various scientific research applications. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a key protein involved in the regulation of dopamine neurotransmission. N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine has also been used to study the role of the dopamine transporter in various physiological and pathological conditions such as addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
作用机制
N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine acts as a competitive inhibitor of the dopamine transporter by binding to its substrate binding site. This results in the inhibition of dopamine reuptake and an increase in extracellular dopamine levels, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is a measure of dopamine-mediated behavior. N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine has also been shown to increase dopamine release in various brain regions, including the striatum, which is a key region involved in reward processing and addiction.
实验室实验的优点和局限性
One advantage of using N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine in lab experiments is its selectivity for the dopamine transporter, which allows for the study of dopamine-mediated processes without affecting other neurotransmitter systems. However, one limitation of using N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine is its potential toxicity and side effects, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine. One direction is the development of more selective and potent dopamine transporter inhibitors for use in basic and clinical research. Another direction is the study of the role of the dopamine transporter in various neurological and psychiatric disorders, and the development of novel treatments based on this knowledge. Finally, the development of imaging agents based on N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine and other dopamine transporter inhibitors could lead to improved diagnostic and therapeutic approaches for various disorders.
合成方法
The synthesis of N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine involves the reaction of 4-methylbenzyl chloride with 1-methylsulfonylpiperidine-4-amine in the presence of a base such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12-3-5-13(6-4-12)11-15-14-7-9-16(10-8-14)19(2,17)18/h3-6,14-15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXDRCABGYTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3-Fluorophenyl)-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B7497150.png)

![2-acetamido-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7497167.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B7497174.png)

![1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene](/img/structure/B7497188.png)
![2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide](/img/structure/B7497190.png)
![N-[(2-methylpyrazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B7497191.png)


![N-[(3-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497214.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497232.png)
![3,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497251.png)
![2,3-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497257.png)